REACTION_CXSMILES
|
C(C(=COCC)C(NC(OCC)=O)=O)#N.ClC1C=C(C=CC=1Cl)N.C(O)C.[C:28]([C:30](=[CH:39][NH:40][C:41]1[CH:46]=[CH:45][C:44]([Cl:47])=[C:43]([Cl:48])[CH:42]=1)[C:31]([NH:33][C:34](OCC)=[O:35])=[O:32])#[N:29]>C1C2C(=CC=CC=2)CCC1>[C:28]([C:30]1[C:31](=[O:32])[NH:33][C:34](=[O:35])[N:40]([C:41]2[CH:46]=[CH:45][C:44]([Cl:47])=[C:43]([Cl:48])[CH:42]=2)[CH:39]=1)#[N:29]
|
Name
|
|
Quantity
|
0.047 mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)NC(=O)OCC)=COCC
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
α-cyano-β-(3,4-dichloroanilino)-N-ethoxycarbonylacrylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)NC(=O)OCC)=CNC1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC(N(C1)C1=CC(=C(C=C1)Cl)Cl)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |